3,4,5-Triiodobenzaldehyde
Overview
Description
3,4,5-Triiodobenzaldehyde is an organic compound with the molecular formula C7H3I3O. It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by iodine atoms at the 3, 4, and 5 positions. This compound is known for its significant applications in various fields of research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Triiodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of benzaldehyde using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine atoms at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Triiodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of triiodobenzoic acid.
Reduction: Formation of triiodobenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
3,4,5-Triiodobenzaldehyde has extensive applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Triiodobenzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial in its role as a reagent in synthetic chemistry and biochemical assays .
Comparison with Similar Compounds
- 2,3,5-Triiodobenzaldehyde
- 2,4,6-Triiodobenzaldehyde
- 3,5-Diiodobenzaldehyde
Comparison: 3,4,5-Triiodobenzaldehyde is unique due to the specific positioning of iodine atoms, which influences its reactivity and applications. Compared to 2,3,5-Triiodobenzaldehyde and 2,4,6-Triiodobenzaldehyde, the 3,4,5-isomer exhibits distinct chemical behavior, making it suitable for specific reactions and applications .
Properties
IUPAC Name |
3,4,5-triiodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOZUVUNDIAPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)I)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855636 | |
Record name | 3,4,5-Triiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-39-8 | |
Record name | 3,4,5-Triiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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